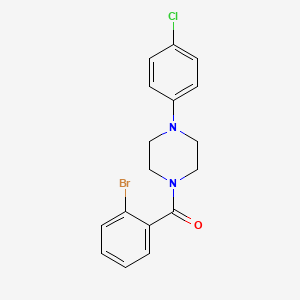![molecular formula C20H25N3O4S B2748206 N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-94-3](/img/structure/B2748206.png)
N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound with notable applications across various scientific fields, such as chemistry, biology, and medicine. It is characterized by its intricate structure, comprising a cyclopentyl group, dioxoloquinazoline core, and a hexanamide chain, which together contribute to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide typically involves a multi-step process. Starting from readily available precursors, the synthesis proceeds through various reaction types, including cyclization, oxidation, and thiolation. Reaction conditions are optimized to ensure high yield and purity of the final product. These conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to drive the desired transformations.
Industrial Production Methods:
For large-scale production, this compound can be synthesized using flow chemistry techniques, allowing for continuous production and improved control over reaction parameters. Industrial methods also prioritize environmentally friendly processes, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reductive reactions can alter the oxidation state of certain atoms, affecting the compound's reactivity.
Substitution: Reacts with various nucleophiles or electrophiles, leading to the substitution of specific functional groups.
Common Reagents and Conditions:
Reactions involving this compound often utilize reagents such as peroxides (for oxidation), reducing agents like hydrides, and various organometallic compounds for substitution reactions. Conditions typically include controlled temperatures, inert atmospheres, and specific solvents to maintain the stability of intermediates and products.
Major Products:
The reactions of this compound can yield a range of products, depending on the specific reaction and conditions. These products often retain the core structure but exhibit functional modifications that enhance their utility in scientific research.
Scientific Research Applications
This compound has significant applications across various fields:
Chemistry: Used as a building block for more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets, leading to changes in their activity or function. These interactions can trigger various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide stands out due to its unique structural features and reactivity. Similar compounds include those with variations in the cyclopentyl group, dioxoloquinazoline core, or hexanamide chain. These variations can lead to differences in their chemical behavior and biological activity, highlighting the distinct advantages of this compound in specific applications.
This detailed article should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopentyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-18(21-13-6-3-4-7-13)8-2-1-5-9-23-19(25)14-10-16-17(27-12-26-16)11-15(14)22-20(23)28/h10-11,13H,1-9,12H2,(H,21,24)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJORDAKRWKBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2748123.png)
![N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide](/img/structure/B2748124.png)

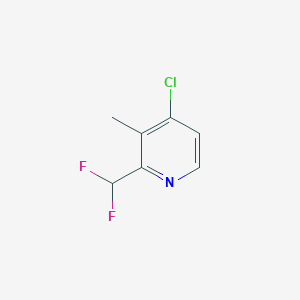
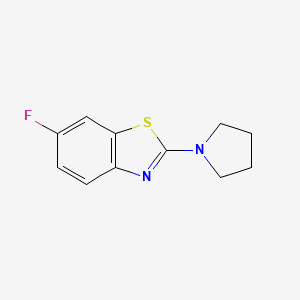
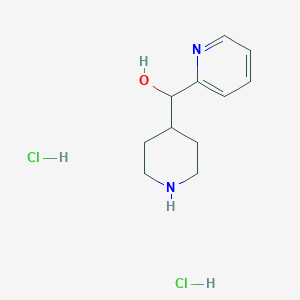
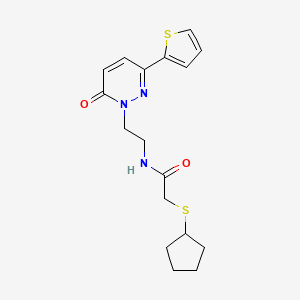
![1-(3-methoxyphenyl)-5-methyl-4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2748133.png)
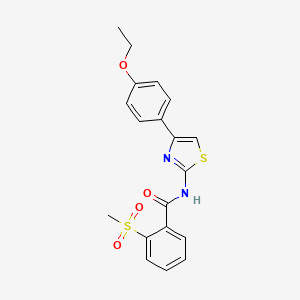
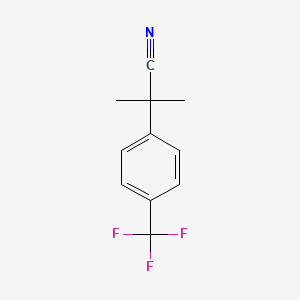
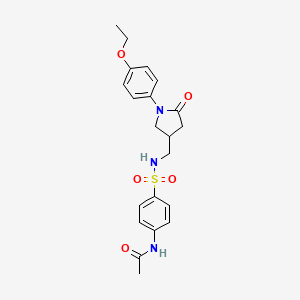
![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)
